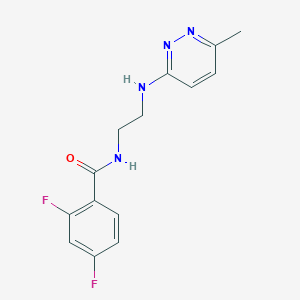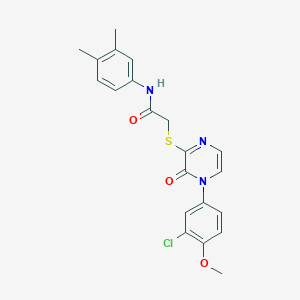![molecular formula C14H15Cl2N3O B2383475 2-chloro-N-{3-[(methylamino)methyl]phenyl}pyridine-4-carboxamide hydrochloride CAS No. 1589453-91-7](/img/structure/B2383475.png)
2-chloro-N-{3-[(methylamino)methyl]phenyl}pyridine-4-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-{3-[(methylamino)methyl]phenyl}pyridine-4-carboxamide hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a chloro group and a carboxamide group, as well as a phenyl ring with a methylamino substituent. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{3-[(methylamino)methyl]phenyl}pyridine-4-carboxamide hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors.
Substitution Reactions: The chloro group is introduced via a substitution reaction using reagents like thionyl chloride or phosphorus oxychloride.
Amidation: The carboxamide group is introduced through an amidation reaction, often using reagents like carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC).
Methylamino Substitution: The phenyl ring is functionalized with a methylamino group through a nucleophilic substitution reaction using methylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-{3-[(methylamino)methyl]phenyl}pyridine-4-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-chloro-N-{3-[(methylamino)methyl]phenyl}pyridine-4-carboxamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-chloro-N-{3-[(methylamino)methyl]phenyl}pyridine-4-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-N-{3-[(dimethylamino)methyl]phenyl}pyridine-4-carboxamide hydrochloride
- 2-chloro-N-{3-[(ethylamino)methyl]phenyl}pyridine-4-carboxamide hydrochloride
- 2-chloro-N-{3-[(propylamino)methyl]phenyl}pyridine-4-carboxamide hydrochloride
Uniqueness
2-chloro-N-{3-[(methylamino)methyl]phenyl}pyridine-4-carboxamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylamino group provides a balance between hydrophilicity and hydrophobicity, enhancing its interaction with biological targets and its solubility in various solvents.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
2-chloro-N-[3-(methylaminomethyl)phenyl]pyridine-4-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O.ClH/c1-16-9-10-3-2-4-12(7-10)18-14(19)11-5-6-17-13(15)8-11;/h2-8,16H,9H2,1H3,(H,18,19);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVPRSRBDLJEAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)NC(=O)C2=CC(=NC=C2)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[(4-nitrophenyl)methyl]sulfanyl}-1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole](/img/structure/B2383395.png)



![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2383400.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2383403.png)


![(2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2383409.png)

![2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2383411.png)
![N-(4-methoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine](/img/structure/B2383413.png)
![N-(3-cyano(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl))[4-(piperidylsulfonyl)phen yl]carboxamide](/img/structure/B2383415.png)
